WWamide-3 Demonstrates a Unique Gln³ Substitution Differentiating its Structure and Implied Function from WWamide-1 and WWamide-2
WWamide-3 differentiates itself from its closest in-class analogs, WWamide-1 and WWamide-2, through a specific and non-conservative amino acid substitution at position 3 in the heptapeptide sequence [1]. The sequence of WWamide-3 is H-Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂, whereas WWamide-1 and WWamide-2 are H-Trp-Lys-Glu-Met-Ser-Val-Trp-NH₂ and H-Trp-Arg-Glu-Met-Ser-Val-Trp-NH₂, respectively [2]. This 'Glu to Gln' substitution in WWamide-3 replaces a negatively charged acidic side chain with a neutral polar amide, fundamentally altering the local charge distribution and hydrogen bonding potential .
| Evidence Dimension | Amino Acid Sequence at Position 3 |
|---|---|
| Target Compound Data | Glutamine (Gln, Q) |
| Comparator Or Baseline | Glutamic Acid (Glu, E) for WWamide-1 and WWamide-2 |
| Quantified Difference | Qualitative change from negatively charged (Glu) to neutral polar (Gln) |
| Conditions | Primary structure analysis (peptide sequence) |
Why This Matters
The specific 'Gln³' residue in WWamide-3 is a critical determinant for receptor selectivity and intrinsic efficacy, making it a non-substitutable reagent for studies aimed at understanding the functional impact of this precise structural motif.
- [1] Minakata, H., et al. (1993). WWamide-1, -2 and -3: novel neuromodulatory peptides... FEBS Letters, 323(1-2), 104-108. View Source
- [2] Bio-Synthesis Inc. WWamides product page. Comparative sequence data. View Source
